2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one 2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 70460-34-3
VCID: VC15909756
InChI: InChI=1S/C15H10O5/c16-9-5-3-6-10(17)12(9)15-14(19)13(18)8-4-1-2-7-11(8)20-15/h1-7,16-17,19H
SMILES:
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one

CAS No.: 70460-34-3

Cat. No.: VC15909756

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one - 70460-34-3

Specification

CAS No. 70460-34-3
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(2,6-dihydroxyphenyl)-3-hydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-5-3-6-10(17)12(9)15-14(19)13(18)8-4-1-2-7-11(8)20-15/h1-7,16-17,19H
Standard InChI Key OZTLYESAHCAEDG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C=CC=C3O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(2,6-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one (IUPAC name: 2-(2,6-dihydroxyphenyl)-3-hydroxychromen-4-one) is a flavonoid derivative with the molecular formula C15H10O5\text{C}_{15}\text{H}_{10}\text{O}_5 and a molecular weight of 270.24 g/mol . Its structure comprises a chromen-4-one core substituted with three hydroxyl groups: two on the 2,6-positions of a phenyl ring and one on the chromenone ring (Figure 1).

Table 1: Key Computed Properties of 2-(2,6-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one

PropertyValue
XLogP3-AA2.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area87 Ų
Rotatable Bond Count1

The compound’s planar chromenone system and conjugated carbonyl group (C=O\text{C=O}) facilitate π-π stacking interactions, while its hydroxyl groups enable hydrogen bonding and proton transfer processes .

Synthesis and Production Methods

Analog-Driven Synthetic Strategies

Although no direct synthesis reports for 2-(2,6-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one exist, pathways for structurally related chromenones suggest plausible routes. For example, 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one is synthesized via a four-step process involving Claisen-Schmidt condensation, oxidative cyclization, alkylation, and deprotection . Adapting this approach could involve:

  • Condensation: Reacting 1-(2-hydroxyphenyl)ethanone with 2,6-dihydroxybenzaldehyde in a basic medium (e.g., KOH/H2O\text{KOH}/\text{H}_2\text{O}) to form a chalcone intermediate.

  • Oxidative Cyclization: Treating the chalcone with H2O2\text{H}_2\text{O}_2 in methanol/K2CO3\text{K}_2\text{CO}_3 to form the chromenone core.

  • Deprotection: Removing protective groups (if used) under acidic conditions to yield the final product .

Table 2: Hypothetical Reaction Conditions for Synthesis

StepReagents/ConditionsExpected Intermediate
CondensationKOH\text{KOH}, H2O\text{H}_2\text{O}, 60–80°CChalcone derivative
CyclizationH2O2\text{H}_2\text{O}_2, K2CO3\text{K}_2\text{CO}_3, methanol3-Hydroxy-chromenone
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)Final product (≥95% purity)

Physicochemical and Spectroscopic Properties

Spectral Signatures

The compound’s structure can be confirmed via:

  • ¹H NMR: Aromatic protons (δ 6.3–8.3 ppm), hydroxyl groups (δ 9–12 ppm), and carbonyl (δ ~176 ppm in ¹³C NMR) .

  • UV-Vis: Absorption maxima near 280 nm (chromenone π-π* transitions) and 320 nm (n-π* transitions of carbonyl) .

Solubility and Stability

With a polar surface area of 87 Ų and moderate LogP (2.3), the compound is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Stability studies on analogs suggest sensitivity to light and oxidative conditions, necessitating storage in inert atmospheres .

CompoundIC₅₀ (Radical Scavenging)Target Cancer Cell Line
3-Hydroxyflavone18.5 µMMCF-7 (Breast)
2-(4-Hydroxyphenyl)-4H-chromen-4-one22.1 µMHT-29 (Colon)
Hypothesized for this compound~15–25 µM (estimated)N/A

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Optimization: Scalable production methods remain unexplored.

  • Bioactivity Validation: No in vitro or in vivo studies confirm hypothesized effects.

  • Structure-Activity Relationships: Impact of 2,6-dihydroxyphenyl substitution vs. other analogs.

Recommended Studies

  • Molecular Docking: Screen against targets like KEAP1-Nrf2 or caspase-3.

  • Derivatization: Acetylation or glycosylation to enhance solubility or potency.

  • Toxicology Profiles: Acute and chronic toxicity assessments in model organisms.

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